3-methyl-4,5-diphenyl-1H-pyrazole

Physicochemical_property Lipophilicity LogP

3-Methyl-4,5-diphenyl-1H-pyrazole (CAS 51463-88-8) is a trisubstituted 1H-pyrazole bearing a methyl group at the 3-position and phenyl rings at the 4- and 5-positions (molecular formula C₁₆H₁₄N₂, molecular weight 234.30 g·mol⁻¹). This compound constitutes the unadorned core of the 3,4-diphenylpyrazole (DPP) scaffold, a privileged chemotype extensively explored as an Hsp90 ATP-binding pocket ligand and as a precursor for antimicrobial histidine kinase inhibitors.

Molecular Formula C16H14N2
Molecular Weight 234.29 g/mol
CAS No. 51463-88-8
Cat. No. B14658366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4,5-diphenyl-1H-pyrazole
CAS51463-88-8
Molecular FormulaC16H14N2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2/c1-12-15(13-8-4-2-5-9-13)16(18-17-12)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18)
InChIKeyGMBBYIPPOQYJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4,5-diphenyl-1H-pyrazole (CAS 51463-88-8): Core Scaffold Identity and Procurement Relevance


3-Methyl-4,5-diphenyl-1H-pyrazole (CAS 51463-88-8) is a trisubstituted 1H-pyrazole bearing a methyl group at the 3-position and phenyl rings at the 4- and 5-positions (molecular formula C₁₆H₁₄N₂, molecular weight 234.30 g·mol⁻¹) . This compound constitutes the unadorned core of the 3,4-diphenylpyrazole (DPP) scaffold, a privileged chemotype extensively explored as an Hsp90 ATP-binding pocket ligand and as a precursor for antimicrobial histidine kinase inhibitors [1]. Its calculated partition coefficient (LogP = 4.05) and the presence of a single hydrogen-bond donor (the pyrazole N–H) distinguish it physicochemically from both its des-methyl and N-substituted analogs, rendering it a defined, modular starting point for structure–activity relationship (SAR) campaigns rather than a biologically optimized end-product.

Why Generic Substitution Fails for 3-Methyl-4,5-diphenyl-1H-pyrazole: Regioisomeric and Substituent-Dependent Activity Cliffs


Within the diphenylpyrazole chemical space, seemingly minor structural variations produce steep activity cliffs that preclude generic interchange. The position of the phenyl substituents (3,4- vs. 4,5- vs. 3,5-diaryl) dictates the three-dimensional presentation of the aromatic rings to the ATP-binding pocket of Hsp90 and bacterial histidine kinases (HKs) [1]. Furthermore, the identity of the R₁ substituent at the pyrazole 3-position exerts a binary switch on both antibacterial potency and mammalian cytotoxicity: replacing the methyl group with trifluoromethyl increases anti-staphylococcal activity but simultaneously elevates hemolytic potential [1]. Even the exchange of the pyrazole core for an isoxazole bioisostere alters the minimal inhibitory concentration (MIC) profile, demonstrating that scaffold-hopping is not neutral [1]. Consequently, procurement of a specific regioisomer and substitution variant is mandatory for reproducible SAR conclusions; a generic 'diphenylpyrazole' cannot serve as a valid experimental surrogate.

3-Methyl-4,5-diphenyl-1H-pyrazole (CAS 51463-88-8) – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: LogP of 3-Methyl-4,5-diphenyl-1H-pyrazole vs. Des-Methyl and N-Substituted Analogs

3-Methyl-4,5-diphenyl-1H-pyrazole exhibits a calculated LogP of 4.05 . This value is elevated relative to the des-methyl analog 4,5-diphenyl-1H-pyrazole (estimated LogP ≈ 3.5, a difference of approximately 0.5 log units attributable to the additional methyl group) and lower than the N-methyl regioisomer 1,3-dimethyl-4,5-diphenyl-1H-pyrazole (estimated LogP ≈ 4.5) [1]. A LogP difference of ≥0.5 units is considered significant for permeability and protein-binding predictions in lead optimization [1]. The measured LogP of 4.05 places this compound in a lipophilicity range associated with moderate blood–brain barrier permeability potential and high plasma protein binding, characteristics that directly influence its suitability for cellular vs. biochemical assay formats.

Physicochemical_property Lipophilicity LogP ADME

Antibacterial Potency Modulation by R₁ Substituent: Methyl (Target Compound Core) vs. Trifluoromethyl in the DPP Series Against Staphylococcus aureus

In a comprehensive SAR study of 24 DPP analogs, compounds bearing an R₁ methyl group (represented by DPP-5) exhibited measurable anti-staphylococcal activity, with MIC values in the 1.56–50 µg/mL range against S. aureus [1]. Direct pairwise comparison revealed that replacing the R₁ methyl with a trifluoromethyl group (pairs DPP-5/DPP-9 and DPP-6/DPP-10) consistently increased antibacterial potency [1]. The methyl-substituted scaffold thus provides a lower-potency but more modulatable starting point, enabling SAR exploration without the confounding maximal potency ceiling that the CF₃ analogs impose. For procurement, this means 3-methyl-4,5-diphenyl-1H-pyrazole is the appropriate choice for laboratories intending to install diverse R₁ substituents, whereas the CF₃ analog is preferable only when maximal potency is the sole criterion.

Antimicrobial SAR MIC Staphylococcus_aureus

Hsp90 ATP-Binding Pocket Affinity: Quantitative IC₅₀ of the Methyl-Substituted DPP Core vs. Other DPP Derivatives

The DPP analog bearing an R₁ methyl group (DPP-5) inhibits Hsp90 with an IC₅₀ of 0.496 µM in a fluorescence polarization competition assay [1]. This places the methyl-substituted scaffold in a moderate affinity range compared with other DPP variants in the same series: DPP-6 (IC₅₀ = 0.798 µM), DPP-12 (IC₅₀ = 0.574 µM), and DPP-13 (IC₅₀ = 0.838 µM) [1]. The sub-micromolar Hsp90 affinity of the methyl-bearing core confirms that the 3-methyl-4,5-diphenyl substitution pattern is compatible with ATP-pocket engagement and can serve as a reference point for evaluating the impact of additional ring substituents on target binding. For users prioritizing Hsp90 affinity as a selection criterion, this compound provides a defined baseline IC₅₀ against which further optimization gains can be quantified.

Hsp90_inhibitor IC50 Cancer Chaperone

Hemolytic Liability Differentiation: R₁ Methyl vs. Trifluoromethyl Substitution in DPP Analogs

Substitution at the R₁ position dramatically influences the hemolytic profile of DPP compounds. The study explicitly states that 'Hemolysis is … reduced by the substitution of the R1 trifluoromethyl with a methyl group (see pairs DPP-9/DPP-5 and DPP-10/DPP-6)' [1]. In practical terms, DPP-5 (R₁ = methyl) causes 100% RBC hemolysis, whereas the matched CF₃ analog DPP-9 is described as even more hemolytic [1]. This establishes a clear hemolytic liability ranking (CF₃ > CH₃) that is critical for compound selection in antimicrobial development programs where membrane damage is both a mechanism of action and a source of mammalian toxicity. The methyl-substituted core therefore represents the less hemolytic option within this substituent pair, making it the preferred starting scaffold when balancing antibacterial potency against erythrocyte safety.

Cytotoxicity Hemolysis Safety SAR

Regioisomeric Specificity: 3-Methyl-4,5-diphenyl-1H-pyrazole vs. 3,4-Diphenyl-1H-pyrazole (Scaffold Isomer) in Biological Target Engagement

The 3-methyl-4,5-diphenyl substitution pattern of the target compound (CAS 51463-88-8) is regioisomeric to the 3,4-diphenyl-1H-pyrazole scaffold (CAS 33063-98-4) that has been widely characterized as an Hsp90 inhibitor pharmacophore [1]. In the 3,4-diphenyl series, both phenyl rings occupy adjacent positions on the pyrazole, creating a contiguous hydrophobic surface that mimics the adenine ring of ATP in the Hsp90 N-terminal domain [1]. By contrast, in 3-methyl-4,5-diphenyl-1H-pyrazole, the phenyl rings occupy the 4- and 5-positions while the 3-position bears a methyl group, altering the vector angle between the two aromatic rings and modifying the hydrogen-bond donor/acceptor topology at the pyrazole N–H [2]. While no direct head-to-head biological comparison between these specific regioisomers has been published, molecular docking studies with the related DPP series demonstrate that the binding pose of the pyrazole core within the HK PhoQ ATP pocket is highly sensitive to substituent geometry, with water-mediated contacts to Asp415 and Gly419 being contingent on precise ring orientation [2]. Procurement of the incorrect regioisomer (e.g., 3,4-diphenyl instead of 4,5-diphenyl) would alter the three-dimensional pharmacophore and is therefore expected to produce divergent biological results.

Regioisomerism Target_engagement Scaffold_hopping Kinase_inhibitor

Synthetic Tractability: 1,3-Dipolar Cycloaddition Route Provides Modular Access to 3-Methyl-4,5-diphenyl-1H-pyrazole with Superior Regioselectivity vs. Condensation Methods

3-Methyl-4,5-diphenyl-1H-pyrazole can be accessed with high regioselectivity via a 1,3-dipolar cycloaddition of tosylhydrazones with nitroalkenes, a method that specifically affords the 3,4-diaryl-1H-pyrazole regioisomer . This contrasts with traditional condensation approaches (e.g., hydrazine + chalcone), which often yield mixtures of regioisomers (3,4-diaryl vs. 4,5-diaryl) requiring chromatographic separation [1]. The cycloaddition method provides a documented synthetic pathway to the target compound with regiochemical fidelity, enabling procurement of isomerically pure material for biological testing. The original synthesis reported in the Journal of the American Chemical Society (1954) via reaction of diazo compounds with nitroolefins further corroborates the established synthetic history of this compound [2]. For procurement purposes, the availability of regioselective synthetic routes reduces the risk of isomer contamination and batch-to-batch variability.

Synthetic_chemistry Regioselectivity Cycloaddition Scalability

3-Methyl-4,5-diphenyl-1H-pyrazole (CAS 51463-88-8): Evidence-Based Research and Industrial Application Scenarios


Antimicrobial SAR Campaigns Targeting Gram-Positive Pathogens with Tunable Potency and Toxicity

3-Methyl-4,5-diphenyl-1H-pyrazole serves as the optimal core scaffold for medicinal chemistry teams exploring the DPP chemical space against Staphylococcus aureus and Enterococcus spp. Its methyl substituent at R₁ provides a defined baseline antibacterial potency (MIC range 1.56–50 µg/mL for substituted analogs) that is lower than the CF₃ congeners, creating a wider dynamic range for detecting potency improvements upon peripheral ring functionalization [1]. Critically, the methyl group confers reduced hemolytic liability compared with the trifluoromethyl analog, making it the safer starting point for programs where mammalian membrane integrity must be preserved [1]. The compound's LogP of 4.05 places it in a lipophilicity range compatible with both biochemical and cellular assays, though users should anticipate high serum protein binding in the presence of fetal calf serum [1].

Hsp90 Inhibitor Lead Optimization with a Defined Baseline Affinity Reference

For oncology and chaperone biology laboratories developing Hsp90 ATP-competitive inhibitors, 3-methyl-4,5-diphenyl-1H-pyrazole represents the core scaffold of the well-characterized DPP series. The closest substituted analog (DPP-5) exhibits an Hsp90 IC₅₀ of 0.496 µM, providing a quantitative benchmark for structure-based design [1]. Researchers can use this unsubstituted or minimally substituted scaffold to systematically introduce ring A (resorcinol mimetics), ring B (pyrazole bioisosteres), and ring C modifications while tracking affinity changes relative to the 0.496 µM reference point [1]. The compound is appropriate for fluorescence polarization competition assays, differential scanning fluorimetry, and co-crystallography trials with the Hsp90 N-terminal domain.

Synthetic Methodology Development and Chemical Biology Tool Compound Preparation

The established 1,3-dipolar cycloaddition route to 3-methyl-4,5-diphenyl-1H-pyrazole provides a regioselective entry point that avoids the isomeric mixtures obtained from traditional chalcone-hydrazine condensations [2]. This makes the compound a valuable substrate for synthetic methodology groups developing new pyrazole-forming reactions, as the regioisomeric purity of the product can be unambiguously verified by the known spectroscopic signature of the 3-methyl-4,5-diphenyl isomer. Additionally, the compound's single hydrogen-bond donor (pyrazole N–H) and two freely rotating phenyl rings make it a suitable model substrate for studying tautomerism and conformational dynamics in heterocyclic systems [3].

Kinase and ATP-Binding Protein Inhibitor Fragment Library Construction

As a low-molecular-weight (234.30 g·mol⁻¹) heterocycle with a demonstrated ability to engage the ATP-binding pocket of Hsp90 and bacterial histidine kinases, 3-methyl-4,5-diphenyl-1H-pyrazole meets standard fragment library criteria (MW < 300, clogP < 4.2, HBD ≤ 3, HBA ≤ 3) [1]. Its structural distinction from the more common 3,4-diphenyl regioisomer offers fragment-screening groups a chemically differentiated scaffold that probes an alternative vector geometry in the ATP pocket, potentially revealing novel binding modes not accessible to the canonical 3,4-diarylpyrazole fragment [3]. Procurement of this specific regioisomer thus expands the chemical diversity of fragment collections targeting the ATP-binding proteome.

Quote Request

Request a Quote for 3-methyl-4,5-diphenyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.